![molecular formula C7H7BrN4 B571874 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1211584-18-7](/img/structure/B571874.png)
5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl group at the 6-position.
Métodos De Preparación
The synthesis of 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the following steps:
Starting Material: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is used as the starting material.
Iodination: The 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Protection: The NH group of the intermediate is protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.
Amination: The key intermediate is then reacted with meta-aminobenzoic acid and morpholine to produce the final product.
Análisis De Reacciones Químicas
5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of small-molecule inhibitors targeting various kinases, including tropomyosin receptor kinases (TRKs).
Biological Studies: The compound is used in biological studies to investigate its effects on cell proliferation, differentiation, and survival.
Drug Discovery: The compound is explored in drug discovery programs for its potential to inhibit specific molecular targets involved in disease pathways.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves the inhibition of specific kinases, such as tropomyosin receptor kinases (TRKs). These kinases play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can disrupt these pathways, leading to the inhibition of cancer cell growth and proliferation .
Comparación Con Compuestos Similares
5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine can be compared with other pyrazolopyridine derivatives:
5-Amino-1H-pyrazolo[4,3-b]pyridine: This compound has an amino group at the 5-position instead of a bromine atom.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar core structure but differ in the substituents at various positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for the development of kinase inhibitors.
Propiedades
IUPAC Name |
5-bromo-6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-3-5(8)2-4-6(9)11-12-7(4)10-3/h2H,1H3,(H3,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCVFKIHSUSHBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNC(=C2C=C1Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
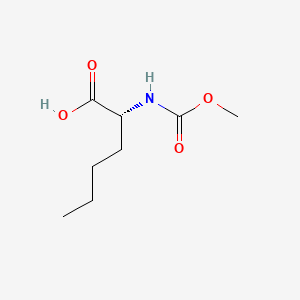
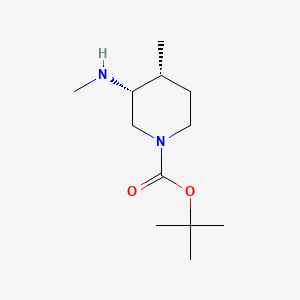
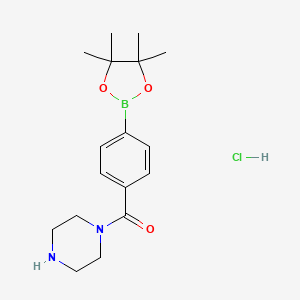
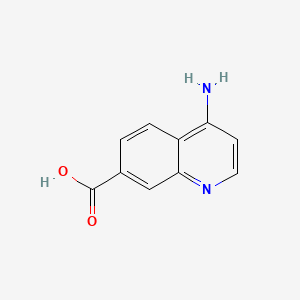

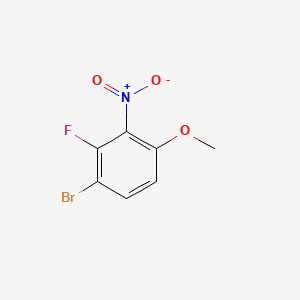
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 7-methyl-3-oxo-, phenylmethyl ester, (5R,7S)-rel-](/img/structure/B571802.png)
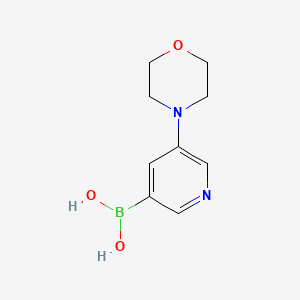
![3-Methyl-2-[2'-(methylsulfonyl)-4-biphenylyl]-5-(trifluoromethyl) quinoxaline](/img/structure/B571807.png)
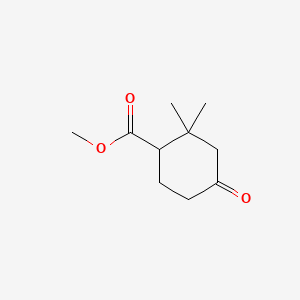


![tert-Butyl 2-phenyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B571811.png)
![2-Azaspiro[5.5]undecan-1-one](/img/structure/B571813.png)
